3-[(3-Methylcyclopentyl)amino]propan-1-ol
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Overview
Description
3-[(3-Methylcyclopentyl)amino]propan-1-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylcyclopentyl)amino]propan-1-ol typically involves the reaction of 3-methylcyclopentylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methylcyclopentanone with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Sourcing and purification of 3-methylcyclopentylamine and 3-aminopropanol.
Reaction: Conducting the reductive amination reaction in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques like distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylcyclopentyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-[(3-Methylcyclopentyl)amino]propanone.
Reduction: Formation of 3-[(3-Methylcyclopentyl)amino]propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Methylcyclopentyl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylcyclopentyl)amino]propan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methylcyclopentyl)amino]propan-1-amine
- 3-[(3-Methylcyclopentyl)amino]propanone
- 3-[(3-Methylcyclopentyl)amino]propan-2-ol
Uniqueness
3-[(3-Methylcyclopentyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-[(3-methylcyclopentyl)amino]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-2-6-11/h8-11H,2-7H2,1H3 |
InChI Key |
MYVKHOJBHOJDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCCO |
Origin of Product |
United States |
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